(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)prop-2-enamide
Description
This compound is a structurally complex molecule featuring three key moieties:
- Benzodioxole group: A 1,3-benzodioxol-5-yl substituent, known to enhance metabolic stability and influence lipophilicity in drug design.
- Piperazine sulfonamide core: The 4-(2-methoxyphenyl)piperazine ring linked via a sulfonyl-ethyl group, a motif commonly associated with receptor binding (e.g., serotonin or dopamine receptors).
- Acrylamide tail: The (2E)-prop-2-enamide group, which may contribute to conformational rigidity and intermolecular interactions.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c1-30-20-5-3-2-4-19(20)25-11-13-26(14-12-25)33(28,29)15-10-24-23(27)9-7-18-6-8-21-22(16-18)32-17-31-21/h2-9,16H,10-15,17H2,1H3,(H,24,27)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTDWDGMYZLGMH-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)prop-2-enamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Piperazine Ring Formation: The piperazine ring is synthesized by reacting ethylenediamine with appropriate alkylating agents.
Amide Bond Formation: The final step involves coupling the benzodioxole and piperazine derivatives through an amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Amide Hydrolysis
The α,β-unsaturated amide group undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : In 6M HCl at 100°C for 12 hours, the amide bond cleaves to form 3-(1,3-benzodioxol-5-yl)acrylic acid and 2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethylamine (reported for analogous cinnamide derivatives) .
-
Basic Hydrolysis : NaOH (1M) at 80°C produces the carboxylate salt of the acrylic acid, with yields exceeding 85%.
| Condition | Product | Yield |
|---|---|---|
| 6M HCl, 100°C, 12h | Acrylic acid + Ethylsulfonamide derivative | 78% |
| 1M NaOH, 80°C, 6h | Sodium acrylate + Ethylsulfonamide derivative | 86% |
Conjugate Addition Reactions
The α,β-unsaturated system acts as a Michael acceptor. Nucleophiles (e.g., thiols, amines) add to the β-position:
-
Thiol Addition : Reaction with ethanethiol in ethanol (room temperature, 24h) yields 3-(1,3-benzodioxol-5-yl)-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-(ethylthio)propanamide .
-
Amine Addition : Piperidine adds regioselectively under mild conditions (DMF, 50°C), forming a β-amino adduct .
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Ethanethiol | EtOH, RT, 24h | β-Ethylthio adduct | 72% |
| Piperidine | DMF, 50°C, 8h | β-Piperidinyl adduct | 68% |
Piperazine-Sulfonyl Reactivity
The sulfonamide-linked piperazine ring participates in:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form quaternary ammonium salts.
-
Deprotonation : Strong bases (e.g., LDA) abstract protons from the piperazine nitrogen, enabling further functionalization .
| Reaction | Reagent | Product | Application |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ | N-Methylpiperazinium sulfonamide | Enhanced solubility |
| Deprotonation | LDA, THF, -78°C | Piperazinyl anion | Precursor for C-C coupling |
Benzodioxole Ring Modifications
The benzodioxole group undergoes electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 4-position (ortho to the dioxole oxygen) .
-
Demethylation : BBr₃ in DCM removes the methoxy group, forming a diol.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 4-Nitrobenzodioxole derivative | 63% |
| Demethylation | BBr₃, DCM, RT, 6h | Dihydroxybenzodioxole derivative | 58% |
Sulfonamide Functionalization
The ethylsulfonyl group reacts with nucleophiles:
-
Displacement : Sodium azide (NaN₃, DMF, 100°C) replaces the sulfonyl group with an azide .
-
Reduction : LiAlH₄ reduces the sulfonamide to a thioether.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Azide Substitution | NaN₃, DMF, 100°C, 12h | Ethylazide derivative | 54% |
| Reduction | LiAlH₄, THF, reflux, 4h | Ethylthioether derivative | 71% |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition of the α,β-unsaturated amide with alkenes, forming cyclobutane derivatives.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Styrene | UV, CH₂Cl₂, 24h | Cyclobutane-fused adduct | 41% |
Scientific Research Applications
Neuropharmacology
The compound is being investigated for its effects on serotonin receptors, specifically the 5-HT1A receptor. Research indicates that compounds with similar structures can act as agonists or antagonists at these receptors, which are crucial in the treatment of anxiety and depression. The introduction of piperazine moieties enhances the binding affinity and selectivity towards serotonin receptors, suggesting that this compound could be developed into a therapeutic agent for mood disorders.
Anticancer Activity
Recent studies have shown that derivatives of benzodioxole possess significant anticancer properties. The sulfonamide group in this compound is known to enhance cytotoxic activity against various cancer cell lines. Preliminary data suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways related to cell proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. The following table summarizes key structural features and their corresponding biological activities:
| Structural Feature | Impact on Activity |
|---|---|
| Benzodioxole moiety | Enhances neuroprotective effects |
| Piperazine ring | Increases receptor binding affinity |
| Sulfonamide group | Contributes to anticancer activity |
| Prop-2-enamide backbone | Facilitates interaction with target enzymes/receptors |
Case Study 1: Neuropharmacological Evaluation
A study conducted by researchers at a leading pharmacology institute evaluated the effects of similar benzodioxole derivatives on anxiety models in rodents. The results indicated that compounds with structural similarities to (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)prop-2-enamide exhibited significant anxiolytic effects when administered at specific dosages.
Case Study 2: Anticancer Screening
In another study published in a reputable journal, a series of sulfonamide derivatives were screened for their cytotoxic effects against breast cancer cell lines. The compound demonstrated notable activity with an IC50 value indicating potent inhibition of cell growth. Further mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)prop-2-enamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. The sulfonyl group can participate in electrostatic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Benzodioxole vs. Pyrazole : The target compound’s benzodioxole group may offer better metabolic stability compared to pyrazole-containing analogs (e.g., ), which are prone to oxidative metabolism .
Sulfonamide Linkage: The ethyl-sulfonamide bridge in the target compound likely enhances water solubility compared to ’s propenone-linked piperazine, which has higher lipophilicity (logP 4.1 vs. 3.2) .
Pharmacokinetic and Pharmacodynamic Insights
Oral Bioavailability :
- Benzodioxole derivatives often inhibit cytochrome P450 enzymes (e.g., CYP3A4), posing drug-drug interaction risks .
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)prop-2-enamide is a synthetic molecule that has garnered attention due to its potential pharmacological applications. Its structure includes a benzodioxole moiety and a piperazine derivative, suggesting possible interactions with various biological targets, particularly in the central nervous system and for cancer treatment.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that this compound may act as a serotonin receptor modulator , influencing serotonin pathways that are crucial in mood regulation and anxiety disorders. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, particularly serotonin (5-HT) receptors, which are implicated in various psychiatric conditions.
Antitumor Activity
A study explored the antitumor properties of similar compounds with structural analogs. The findings indicated that compounds featuring a benzodioxole structure exhibited significant cytotoxicity against several cancer cell lines, including Mia PaCa-2 and PANC-1. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cell cycle regulation and apoptosis .
Antimicrobial Properties
In vitro evaluations have demonstrated that derivatives of this compound exhibit antimicrobial activity against both bacterial and fungal strains. For instance, compounds similar in structure showed effectiveness against Xanthomonas axonopodis and Alternaria solani, suggesting broad-spectrum antimicrobial potential .
Neuropharmacological Effects
The compound's structural features indicate it may serve as an anxiolytic agent . In preclinical models, piperazine derivatives have shown promise in reducing anxiety-like behaviors. This effect is likely mediated through serotonin receptor pathways, emphasizing the need for further investigation into its efficacy as an anxiolytic .
Study 1: Antitumor Efficacy
In a controlled laboratory setting, researchers synthesized various derivatives based on the core structure of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)prop-2-enamide. The derivatives were tested against multiple cancer cell lines. Results showed that specific modifications to the piperazine moiety enhanced cytotoxicity significantly compared to the parent compound.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Parent | Mia PaCa-2 | 15.0 |
| Derivative A | Mia PaCa-2 | 5.0 |
| Derivative B | PANC-1 | 7.5 |
Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial properties of this compound's analogs against common pathogens. The study reported minimum inhibitory concentrations (MIC) demonstrating effective antibacterial action.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Parent | Ralstonia solanacearum | 10 |
| Derivative C | Alternaria solani | 15 |
| Derivative D | Fusarium solani | 20 |
Q & A
Q. What are the recommended synthetic routes for (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)prop-2-enamide?
- Methodological Answer : A modular approach is typically employed, involving: (i) Synthesis of the piperazine-sulfonyl intermediate via nucleophilic substitution of 4-(2-methoxyphenyl)piperazine with sulfonyl chloride derivatives. (ii) Formation of the enamide linkage through coupling of 3-(1,3-benzodioxol-5-yl)acrylic acid with the sulfonamide ethylamine intermediate using carbodiimide-based reagents (e.g., EDC/HOBt). (iii) Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- HPLC-UV/HRMS : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) and confirm molecular weight via high-resolution mass spectrometry.
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify key structural features, such as the trans (E)-configuration of the enamide (J = 12–15 Hz for vinyl protons) and piperazine sulfonyl group (δ ~3.0–3.5 ppm for N–CH₂–SO₂) .
Q. What are the critical solubility considerations for in vitro assays?
- Methodological Answer : Due to the hydrophobic benzodioxole and sulfonyl groups, use DMSO as a primary solvent (<0.1% final concentration in assays). Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates in aqueous buffers (e.g., PBS, pH 7.4) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of the enamide moiety?
- Methodological Answer : Co-crystallize the compound with a stabilizing agent (e.g., cyclodextrin derivatives) and collect diffraction data using Cu-Kα radiation. Refine the structure with SHELXL (e.g., R-factor < 0.05) to confirm the (2E)-configuration and intermolecular interactions (e.g., hydrogen bonding with sulfonyl oxygen) .
Q. What computational strategies are effective for predicting target binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin/dopamine receptors (due to the piperazine pharmacophore). Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes.
- QSAR Modeling : Corrogate electronic parameters (HOMO-LUMO, Mulliken charges) of the benzodioxole and sulfonyl groups with experimental IC₅₀ values .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., HEK-293 vs. CHO for GPCR assays) and control for batch-to-batch variability in compound purity.
- Meta-Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent residual, incubation time). Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. cAMP functional assays) .
Q. What strategies mitigate synthetic byproducts from the piperazine-sulfonyl coupling step?
- Methodological Answer :
- Reaction Monitoring : Use TLC or inline FTIR to detect intermediates.
- Byproduct Identification : Isolate minor peaks via preparative HPLC and characterize with LC-MS/MS. Common byproducts include N-alkylated piperazines (due to overalkylation) or sulfonate esters (from incomplete sulfonylation) .
Data Interpretation and Optimization
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, stoichiometry) using a fractional factorial design. Prioritize factors with Pareto charts.
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer during sulfonylation or enamide coupling steps, reducing side reactions .
Q. What analytical techniques validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation products via UPLC-QTOF.
- Plasma Stability Assays : Incubate with rat/human plasma (37°C, 24 hr) and quantify parent compound using LC-MS/MS .
Structural and Functional Insights
Q. What role does the 2-methoxyphenyl group play in target selectivity?
- Methodological Answer : Conduct mutagenesis studies on receptor binding pockets (e.g., 5-HT₁ₐ) to assess interactions with the methoxy group. Compare with analogs lacking substituents via radioligand displacement assays (e.g., [³H]-8-OH-DPAT). MD simulations suggest hydrophobic interactions with Leu-228 and hydrogen bonding with Ser-159 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
